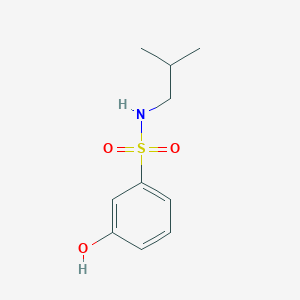

3-Hydroxy-N-isobutylbenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO3S |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

3-hydroxy-N-(2-methylpropyl)benzenesulfonamide |

InChI |

InChI=1S/C10H15NO3S/c1-8(2)7-11-15(13,14)10-5-3-4-9(12)6-10/h3-6,8,11-12H,7H2,1-2H3 |

InChI Key |

BUAJBZIGHXQAIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=CC(=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Hydroxy N Isobutylbenzenesulfonamide and Analogues

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 3-Hydroxy-N-isobutylbenzenesulfonamide reveals several potential synthetic routes by disconnecting the molecule at key bonds. The most logical disconnections are at the sulfonamide N-C bond and the C-S bond of the benzenesulfonamide (B165840) core.

Disconnection of the N-C bond: This primary disconnection points to 3-hydroxybenzenesulfonamide (B1593927) and an isobutyl halide (e.g., isobutyl bromide) as immediate precursors. This approach involves the N-alkylation of a pre-formed sulfonamide.

Disconnection of the C-S bond: This disconnection leads to a 3-hydroxyphenyl derivative and a source of the sulfonyl group, which would then be reacted with isobutylamine (B53898). A more practical approach involves the reaction of a sulfonyl chloride with an amine. Therefore, a key intermediate would be 3-hydroxybenzenesulfonyl chloride and isobutylamine.

Considering the reactivity and availability of starting materials, the most common and efficient strategy involves the formation of the sulfonamide bond as a key step. This identifies 3-hydroxybenzenesulfonyl chloride and isobutylamine as the principal precursors. The synthesis of the sulfonyl chloride intermediate is a critical aspect of this strategy.

| Disconnection Strategy | Precursors | Key Reaction |

| N-C Bond | 3-Hydroxybenzenesulfonamide, Isobutyl halide | N-Alkylation |

| C-S Bond (via Sulfonyl Chloride) | 3-Hydroxybenzenesulfonyl chloride, Isobutylamine | Sulfonamide formation |

Targeted Synthesis of the Benzenesulfonamide Moiety

The formation of the benzenesulfonamide moiety is typically achieved by reacting a benzenesulfonyl chloride with a primary or secondary amine. In the context of synthesizing this compound, this involves the reaction of 3-hydroxybenzenesulfonyl chloride with isobutylamine.

The synthesis of 3-hydroxybenzenesulfonyl chloride can be approached in several ways. One common method is the chlorosulfonation of a phenol (B47542). However, direct chlorosulfonation of phenol can lead to a mixture of ortho and para isomers. To achieve the meta-substituted product, a multi-step sequence is often necessary. An alternative and more regioselective approach starts from a precursor where the directing effects of the substituents can be exploited. For instance, starting with metanilic acid (3-aminobenzenesulfonic acid), the amino group can be diazotized and subsequently replaced by a hydroxyl group.

A general procedure for the formation of the sulfonamide bond involves the slow addition of the sulfonyl chloride to a solution of the amine in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid formed during the reaction.

| Reactants | Reagents | Product |

| 3-Hydroxybenzenesulfonyl chloride, Isobutylamine | Pyridine or Triethylamine | This compound |

Introduction of the Hydroxyl Group: Regioselective and Stereoselective Approaches

The regioselective introduction of a hydroxyl group at the 3-position of the benzene (B151609) ring is a crucial step. As direct electrophilic hydroxylation of a benzenesulfonamide is often not regioselective, the hydroxyl group is typically introduced at an earlier stage of the synthesis.

One effective strategy is to start with a precursor that already contains the hydroxyl group or a group that can be readily converted to a hydroxyl group. For instance, the use of 3-aminophenol (B1664112) allows for the protection of the hydroxyl group, followed by sulfonation, and then functional group interconversion of the amino group.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. While this technique primarily directs functionalization to the ortho position of a directing metalation group (DMG), clever synthetic design can be used to achieve other substitution patterns. For example, a substituent at the meta-position could be introduced via an initial ortho-lithiation followed by a subsequent rearrangement or multi-step transformation.

While this compound itself is not chiral, the synthesis of chiral analogues containing hydroxylated stereocenters is an important area of medicinal chemistry. The enantioselective synthesis of such analogues often involves the use of chiral catalysts or chiral auxiliaries. For example, the asymmetric dihydroxylation of an alkenylbenzenesulfonamide using Sharpless asymmetric dihydroxylation can introduce two adjacent chiral hydroxyl groups with high enantioselectivity.

In the synthesis of analogues with multiple chiral centers, controlling the diastereoselectivity is paramount. This can be achieved through various strategies, including substrate-controlled diastereoselection, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. Chiral auxiliary-based methods and the use of chiral catalysts are also common approaches to achieve high diastereoselectivity. For instance, the reduction of a keto-sulfonamide with a chiral reducing agent can lead to the formation of a hydroxyl group with a specific stereochemistry relative to other chiral centers in the molecule.

N-Alkylation Strategies for the Isobutyl Moiety

The introduction of the isobutyl group onto the sulfonamide nitrogen is a key step in the synthesis. This is typically achieved through the reaction of a primary sulfonamide (3-hydroxybenzenesulfonamide) with an isobutyl halide (e.g., isobutyl bromide or iodide) in the presence of a base. The choice of base is important to deprotonate the sulfonamide nitrogen, making it nucleophilic. Common bases for this transformation include potassium carbonate, sodium hydride, or cesium carbonate.

Alternatively, the isobutyl group can be introduced via a Mitsunobu reaction, where a primary sulfonamide is reacted with isobutanol in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

| Method | Reagents | Key Features |

| Direct Alkylation | Isobutyl halide, Base (e.g., K2CO3, NaH) | Straightforward, requires a suitable base. |

| Mitsunobu Reaction | Isobutanol, PPh3, DEAD/DIAD | Mild conditions, suitable for sensitive substrates. |

Protecting Group Chemistry in Multi-Step Synthesis

In a multi-step synthesis of this compound and its analogues, the use of protecting groups for the phenolic hydroxyl group and the sulfonamide N-H is often necessary to prevent unwanted side reactions.

The phenolic hydroxyl group is acidic and can interfere with reactions involving strong bases or organometallic reagents. Common protecting groups for phenols include ethers (e.g., methyl, benzyl (B1604629), or silyl (B83357) ethers) and esters. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. For example, a benzyl ether can be cleaved by hydrogenolysis, while a silyl ether is typically removed with a fluoride (B91410) source. oup.com

The sulfonamide N-H proton is also acidic and can be deprotonated by strong bases. In some cases, protection of the sulfonamide nitrogen is required. A common protecting group for sulfonamides is the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed under acidic conditions. Another strategy is to use a 2-methylprenyl (MePre) group, which is stable to various reaction conditions and can be cleaved under acidic conditions. thieme-connect.com

| Functional Group | Protecting Group | Introduction Reagent | Removal Conditions |

| Phenolic Hydroxyl | Benzyl (Bn) | Benzyl bromide, Base | H₂, Pd/C |

| Phenolic Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF |

| Sulfonamide N-H | tert-Butoxycarbonyl (Boc) | Boc₂O, DMAP | TFA, HCl |

| Sulfonamide N-H | 2-Methylprenyl (MePre) | 2-Methylprenyl halide, Base | TFA, Triethylsilane |

Process Optimization for Laboratory-Scale Synthesis

The efficient synthesis of this compound and its analogues on a laboratory scale is contingent upon the careful optimization of reaction parameters to maximize yield, minimize impurities, and ensure reproducibility. While specific process optimization data for this compound is not extensively available in the public domain, general principles derived from the synthesis of analogous benzenesulfonamide derivatives can be applied. Key areas for optimization include the choice of reagents, solvent systems, reaction temperature, and duration.

The foundational reaction for the synthesis of sulfonamides involves the coupling of a sulfonyl chloride with an amine. In the context of this compound, this would typically involve the reaction of 3-hydroxybenzenesulfonyl chloride with isobutylamine. The optimization of this process involves a systematic investigation of how varying reaction conditions affect the outcome.

Key Optimization Parameters:

Base Selection: The choice of base is critical in sulfonamide synthesis to neutralize the hydrochloric acid byproduct. Common bases include pyridine, triethylamine, and aqueous hydroxides. The basicity and steric hindrance of the chosen base can influence the reaction rate and the formation of side products.

Solvent System: The solvent plays a crucial role in dissolving the reactants and influencing the reaction kinetics. A variety of solvents can be employed, ranging from polar aprotic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) to aqueous systems. The selection of the solvent can impact the reaction temperature range and the ease of product isolation.

Reaction Temperature: Temperature control is paramount for controlling the reaction rate and minimizing the degradation of reactants and products. Reactions are often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction before being allowed to proceed at room temperature or with gentle heating.

Reaction Time: The duration of the reaction is optimized to ensure the complete consumption of the limiting reagent while avoiding the formation of degradation products. Reaction progress is typically monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Illustrative Optimization Studies on Analogous Sulfonamides:

To exemplify the process of laboratory-scale optimization, data from studies on structurally related benzenesulfonamides can be examined. These studies often employ Design of Experiments (DoE) methodologies to systematically evaluate the impact of multiple variables on the reaction yield and purity.

Table 1: Influence of Base and Solvent on the Yield of a Model N-Alkylbenzenesulfonamide

| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Isobutylamine | Benzenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 4 | 85 |

| 2 | Isobutylamine | Benzenesulfonyl Chloride | Triethylamine | DCM | 0 to RT | 4 | 82 |

| 3 | Isobutylamine | Benzenesulfonyl Chloride | aq. NaOH | Dioxane | RT | 2 | 75 |

| 4 | Cyclohexylamine | Benzenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 4 | 90 |

| 5 | Cyclohexylamine | Benzenesulfonyl Chloride | Triethylamine | THF | 0 to RT | 6 | 88 |

This is a representative table based on general sulfonamide synthesis principles and does not reflect actual experimental data for this compound.

Table 2: Effect of Temperature and Reaction Time on Product Yield

| Entry | Reactant A | Reactant B | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Methoxybenzenesulfonyl chloride | Isobutylamine | 0 | 8 | 70 |

| 2 | 3-Methoxybenzenesulfonyl chloride | Isobutylamine | Room Temp | 4 | 88 |

| 3 | 3-Methoxybenzenesulfonyl chloride | Isobutylamine | 50 | 2 | 85 (with impurities) |

| 4 | 3-Hydroxybenzenesulfonyl chloride | n-Butylamine | 0 to Room Temp | 6 | 92 |

This is a representative table based on general sulfonamide synthesis principles and does not reflect actual experimental data for this compound.

Research Findings on Optimization Strategies:

Recent research in sulfonamide synthesis has focused on developing more efficient and environmentally benign methodologies. For instance, the use of catalytic amounts of a Lewis acid has been shown to accelerate the reaction, allowing for milder reaction conditions and shorter reaction times. Furthermore, flow chemistry approaches are being explored for the continuous and scalable synthesis of sulfonamides, offering precise control over reaction parameters and improved safety profiles.

Ultimately, the optimization of the laboratory-scale synthesis of this compound would involve a multi-faceted approach, systematically evaluating the interplay of various reaction parameters to arrive at a robust and efficient protocol. The insights gained from the synthesis of other benzenesulfonamide derivatives provide a valuable starting point for this endeavor.

Chemical Reactivity and Transformation Studies of 3 Hydroxy N Isobutylbenzenesulfonamide

Reactions Involving the Sulfonamide Functional Group

The sulfonamide moiety (-SO₂NH-) in 3-Hydroxy-N-isobutylbenzenesulfonamide is a primary site for chemical reactions. The nitrogen atom, after deprotonation, can act as a nucleophile, participating in various substitution reactions.

One of the most common transformations is N-alkylation . In the presence of a suitable base, such as sodium hydride or potassium carbonate, the sulfonamide nitrogen can be deprotonated to form a sulfonamidate anion. This anion can then react with various alkylating agents, such as alkyl halides or tosylates, to yield N-alkylated products. The choice of base and solvent is critical to the success of these reactions, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

Similarly, N-acylation can be achieved by treating the sulfonamide with acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of N-acylsulfonamides, which can serve as valuable intermediates in organic synthesis.

The sulfonamide group can also undergo cleavage under certain conditions. Reductive cleavage, for instance, can be accomplished using strong reducing agents, although this is often a challenging transformation.

| Reaction Type | Reagents | Product Type | Typical Conditions |

| N-Alkylation | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | N-alkyl-3-hydroxy-N-isobutylbenzenesulfonamide | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) |

| N-Arylation | Aryl halide (e.g., C₆H₅Br) | N-aryl-3-hydroxy-N-isobutylbenzenesulfonamide | Catalyst (e.g., CuI), Base (e.g., K₂CO₃), Ligand |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-acyl-3-hydroxy-N-isobutylbenzenesulfonamide | Base (e.g., Pyridine (B92270), Et₃N) |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group on the benzene (B151609) ring is another key reactive site. Its acidic proton can be easily removed by a base, rendering the oxygen atom nucleophilic. This allows for a variety of substitution reactions at the oxygen center.

O-alkylation , commonly known as the Williamson ether synthesis, can be performed by treating this compound with an alkyl halide in the presence of a base like potassium carbonate or sodium hydroxide (B78521). This reaction results in the formation of the corresponding ether derivative.

O-acylation is another important transformation, where the phenolic hydroxyl group reacts with acylating agents such as acid chlorides or anhydrides to form ester derivatives. These reactions are typically carried out in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct.

The hydroxyl group can also be converted to other functional groups. For example, it can be transformed into a triflate group (-OTf), which is an excellent leaving group for subsequent nucleophilic substitution reactions.

| Reaction Type | Reagents | Product Type | Typical Conditions |

| O-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | 3-Alkoxy-N-isobutylbenzenesulfonamide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |

| O-Acylation | Acyl chloride (e.g., CH₃COCl) | 3-(Acyloxy)-N-isobutylbenzenesulfonamide | Base (e.g., Pyridine) |

| O-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | 3-(Sulfonyloxy)-N-isobutylbenzenesulfonamide | Base (e.g., Pyridine) |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SₑAr) reactions. The directing effects of the existing substituents, the hydroxyl group and the sulfonamide group, play a crucial role in determining the position of the incoming electrophile.

The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The N-isobutylsulfonamide group, on the other hand, is a deactivating, meta-directing group due to the electron-withdrawing nature of the sulfonyl group. In this case, the powerful activating and directing effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2, 4, and 6).

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst, or under milder conditions due to the activated ring.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, although these reactions can be complicated by the presence of the activating hydroxyl group.

| Reaction Type | Reagents | Major Product(s) |

| Bromination | Br₂ | 2-Bromo- and 4-Bromo-3-hydroxy-N-isobutylbenzenesulfonamide |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro- and 4-Nitro-3-hydroxy-N-isobutylbenzenesulfonamide |

| Sulfonation | SO₃, H₂SO₄ | 2-Sulfo- and 4-Sulfo-3-hydroxy-N-isobutylbenzenesulfonamide |

Nucleophilic Reactions and Derivatization Opportunities

The presence of multiple functional groups in this compound provides numerous opportunities for nucleophilic reactions and further derivatization. As discussed, the deprotonated sulfonamide nitrogen and phenoxide oxygen are excellent nucleophiles for reactions with various electrophiles.

Furthermore, the aromatic ring can be modified to introduce other functional groups that can then participate in nucleophilic reactions. For instance, after halogenation of the ring, the resulting aryl halide can undergo nucleophilic aromatic substitution or be used in cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions to form new carbon-carbon or carbon-nitrogen bonds.

The ability to selectively functionalize the sulfonamide nitrogen, the phenolic oxygen, and the aromatic ring opens up a vast chemical space for the synthesis of a diverse library of derivatives with potentially interesting chemical and biological properties.

Chemo- and Regioselectivity in Complex Transformations

In more complex transformations involving this compound, chemo- and regioselectivity become critical considerations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

For instance, when reacting with a reagent that can potentially modify both the sulfonamide and the phenolic hydroxyl group, the reaction conditions can often be tuned to favor one over the other. The relative acidity of the N-H and O-H protons plays a significant role here. Generally, the phenolic proton is more acidic than the sulfonamide proton, meaning that a weaker base might selectively deprotonate the hydroxyl group.

The regioselectivity of electrophilic aromatic substitution is, as mentioned, primarily governed by the strongly activating hydroxyl group. However, steric hindrance from the N-isobutylsulfonamide group might influence the ratio of ortho to para substitution.

By carefully selecting reagents, catalysts, and reaction conditions, it is possible to achieve a high degree of control over the outcome of chemical transformations involving this multifunctional molecule. This control is essential for the efficient and predictable synthesis of desired derivatives.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of sulfonamide derivatives. researchgate.netmkjc.innih.gov For 3-Hydroxy-N-isobutylbenzenesulfonamide, DFT calculations can be employed to optimize its molecular geometry and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. nih.govnih.gov For sulfonamides, these calculations help identify the most likely sites for electrophilic and nucleophilic attack. For instance, studies on related benzenesulfonamides have used DFT to calculate these electronic properties, providing insights into their stability and reaction pathways. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum mechanical calculations. MEP analysis visualizes the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). mkjc.in In this compound, the oxygen atoms of the sulfonyl group and the hydroxyl group, along with the nitrogen atom of the sulfonamide group, would be expected to be electron-rich, making them key sites for interactions like hydrogen bonding.

| Computational Parameter | Significance for this compound | Relevant Research Findings |

| HOMO Energy | Indicates electron-donating capability; related to ionization potential. nih.gov | High HOMO energy suggests susceptibility to oxidation. |

| LUMO Energy | Indicates electron-accepting capability; related to electron affinity. nih.gov | Low LUMO energy suggests susceptibility to reduction. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. nih.gov | A large gap suggests high stability and low reactivity. |

| MEP Analysis | Maps electron density to predict sites for intermolecular interactions. mkjc.in | Identifies hydrogen bond donors/acceptors and sites for electrostatic interactions. |

Molecular Modeling and Dynamics Simulations of Related Sulfonamide Systems

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Molecular modeling and molecular dynamics (MD) simulations are used to explore the conformational landscape of sulfonamide systems. peerj.com The sulfonamide group is known to have distinct conformational preferences that influence its biological activity. researchgate.net

Systematic analyses of the sulfonamide bond show significant differences compared to the more common amide bond, including different torsional angle preferences and lower rotational barriers around the S-N bond, which imparts greater flexibility. Rotational spectroscopy studies on simple benzenesulfonamides have shown that the S-N bond tends to be nearly perpendicular to the plane of the benzene (B151609) ring. nih.govkcl.ac.uk For this compound, the orientation of the N-isobutyl group and the rotation around the C-S and S-N bonds would define its accessible conformations.

Molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of this compound in a biological environment, such as in aqueous solution or near a protein target. nih.gov These simulations track the movements of atoms over time, revealing how the molecule interacts with its surroundings and which conformations are most stable. peerj.comnih.gov For example, MD simulations have been used to study the interactions between sulfonamides and enzymes, characterizing the stability of binding modes and the role of water molecules in the binding process. peerj.com

Binding Site Analysis and Interaction Energies with Macromolecular Targets

Molecular docking is a primary computational technique used to predict how a small molecule like this compound might bind to a macromolecular target, such as an enzyme or receptor. qub.ac.uknih.gov This method places the ligand into the binding site of a protein in various orientations and conformations, scoring each pose to identify the most likely binding mode. acs.org

For sulfonamides, a common target is the enzyme carbonic anhydrase. Docking studies would predict that the sulfonamide group (-SO₂NH₂) of this compound would coordinate with the zinc ion in the active site, while the benzenesulfonamide (B165840) scaffold makes other crucial interactions, such as hydrogen bonds and van der Waals contacts, with amino acid residues. acs.org The hydroxyl and N-isobutyl groups would also be analyzed for their potential to form specific interactions that could enhance binding affinity and selectivity.

Following docking, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the ligand-protein complex. peerj.com This approach calculates the energetic contributions from various forces, including van der Waals interactions, electrostatic interactions, and solvation energies, to provide a more quantitative measure of binding affinity. peerj.com Studies on sulfonamide binding to proteins like FKBP12 have shown that the sulfonamide oxygens are a key binding motif, often forming a network of S=O···HC interactions with aromatic residues. nih.govacs.orgchemrxiv.org

| Interaction Type | Potential Role in Binding of this compound |

| Coordination Bond | The sulfonamide nitrogen and/or oxygen atoms coordinating with a metal ion (e.g., Zn²⁺) in an enzyme active site. |

| Hydrogen Bonding | The -NH of the sulfonamide, the -OH group, and the sulfonyl oxygens acting as hydrogen bond donors and acceptors with protein residues. sdu.dk |

| Van der Waals / Hydrophobic | The benzene ring and the isobutyl group interacting with nonpolar pockets in the binding site. |

| π-π Stacking | The benzene ring stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that links the chemical structure of a series of compounds to their biological activity. ekb.eg By developing mathematical models, QSAR can predict the activity of new, untested compounds. nanobioletters.comkoreascience.kr For a series of benzenesulfonamide derivatives, a QSAR model could be built to predict their inhibitory activity against a specific target. nih.gov

The process involves calculating a set of molecular descriptors for each compound, which are numerical representations of its physicochemical, electronic, or steric properties. qub.ac.ukmdpi.com These descriptors are then correlated with the experimentally measured biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. koreascience.kr

For this compound, a validated QSAR model for a related series of sulfonamides could be used to predict its potential activity. nanobioletters.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that show which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications. tandfonline.comnih.gov These maps can provide valuable guidance for designing more potent analogues by suggesting where to add or remove certain functional groups to improve activity. tandfonline.com

In Silico Prediction of Chemical Transformations and Stability Profiles

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their general chemical stability. nih.gov For this compound, in silico models can predict its likely metabolic fate. These models often focus on identifying which sites on the molecule are most susceptible to metabolism by enzymes like cytochrome P450.

Computational studies can also predict potential degradation pathways. For sulfonamides in aqueous environments, photodegradation can be a significant transformation pathway. globethesis.com Theoretical calculations can elucidate the mechanisms of these photochemical reactions, predicting the likely products formed upon exposure to light. globethesis.com Similarly, the stability of the compound in different chemical environments (e.g., varying pH) can be assessed by calculating the energies of potential degradation reactions, such as hydrolysis of the sulfonamide bond. nih.gov These predictions are crucial for understanding the compound's environmental fate and its stability under storage and physiological conditions. researchgate.net

Advanced Analytical Methodologies for Characterization and Purity Profiling in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental composition and, consequently, the molecular formula of the analyte.

For 3-Hydroxy-N-isobutylbenzenesulfonamide, the theoretical exact mass is calculated based on its molecular formula, C₁₀H₁₅NO₃S. Using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S), the monoisotopic mass is determined. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure this mass with precision in the low parts-per-million (ppm) range. The experimentally measured mass is then compared to the theoretical mass. A minimal mass error provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

| Parameter | Theoretical Value for C₁₀H₁₅NO₃S |

| Molecular Formula | C₁₀H₁₅NO₃S |

| Nominal Mass | 229 amu |

| Monoisotopic Mass | 229.0773 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z (ESI+) | 230.0849 |

This is an interactive data table. You can sort and filter the data.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments further corroborates the structure. Key fragments, such as the loss of the isobutyl group or cleavage of the sulfonamide bond, can be analyzed with high mass accuracy to confirm the connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C) for Fundamental Structural Assignment

One-dimensional NMR provides the foundational data for structural assignment.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative quantities (integration). For this compound, the spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, the sulfonamide N-H proton, and the protons of the N-isobutyl group.

¹³C NMR: The carbon-13 NMR spectrum displays signals for each unique carbon atom in the molecule. The chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CHs | 7.0 - 7.8 | 115 - 145 |

| Aromatic C-OH | - | 157.8 |

| Aromatic C-S | - | 142.5 |

| N-CH₂ -CH | 2.8 - 3.0 | 50.0 - 55.0 |

| CH₂-CH (CH₃)₂ | 1.7 - 1.9 | 28.0 - 32.0 |

| CH-(CH₃ )₂ | 0.8 - 1.0 | 19.0 - 21.0 |

| NH | 4.5 - 5.5 | - |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. This is an interactive data table.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the NH and the N-CH₂ protons, between the N-CH₂ and the CH proton, and between the CH proton and the two CH₃ groups of the isobutyl moiety. It also helps in assigning the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. columbia.eduyoutube.com This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). columbia.edu This is vital for connecting different fragments of the molecule. For instance, it would show a correlation from the N-CH₂ protons to the aromatic carbon attached to the sulfur atom, confirming the N-isobutyl group's connection to the benzenesulfonamide (B165840) core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. Correlations between the N-isobutyl protons and the aromatic protons would help define the preferred spatial orientation of the side chain relative to the aromatic ring.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a compound and for separating it from impurities. nih.govnih.gov A reversed-phase HPLC method is typically developed for a polar compound like this compound.

The method involves injecting the sample onto a nonpolar stationary phase (e.g., C18) and eluting it with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. A UV detector is commonly used for detection, as the benzene (B151609) ring in the molecule is a strong chromophore. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher efficiency, resolution, and speed of analysis. For this compound, a UPLC method would offer faster purity assessments, which is advantageous in high-throughput settings. Furthermore, the enhanced resolution allows for better separation of closely eluting impurities, providing a more accurate purity profile.

Chiral HPLC for Enantiomeric and Diastereomeric Purity Determination

Chiral chromatography is a specialized form of HPLC used to separate stereoisomers (enantiomers or diastereomers). phenomenex.com This is critical for chiral drugs where one enantiomer may be active while the other is inactive or even harmful.

The molecule this compound is achiral; it does not possess a stereocenter and does not have a non-superimposable mirror image. Therefore, it does not exist as enantiomers or diastereomers. Consequently, analysis by chiral HPLC is not applicable for determining its purity, as it would only produce a single peak on a chiral stationary phase. This technique would only become relevant if the compound were to be derivatized with a chiral reagent or used in a synthesis that produces chiral products.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive analytical techniques that provide valuable information about the functional groups and electronic transitions within a molecule. For this compound, these methods are instrumental in confirming its structural integrity.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint." For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its distinct functional moieties. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band typically in the region of 3200-3600 cm⁻¹. The sulfonamide group (-SO₂NH-) would show characteristic stretching vibrations for the S=O bonds, usually appearing as two strong bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹. Furthermore, the N-H stretch of the sulfonamide would be observed in the 3300-3200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1600-1450 cm⁻¹ range. The presence of the isobutyl group would be confirmed by C-H stretching and bending vibrations for the aliphatic chain.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The benzene ring in this compound contains a chromophore that is expected to absorb UV radiation. A typical UV spectrum for a substituted benzene derivative would display characteristic absorption maxima (λmax). The precise wavelength and intensity of these absorptions can be influenced by the nature and position of the substituents on the aromatic ring, in this case, the hydroxyl and sulfonamide groups.

A hypothetical data table summarizing the expected spectroscopic features for this compound is presented below.

| Spectroscopic Technique | Functional Group | Expected Absorption Region/λmax |

| Infrared (IR) Spectroscopy | Hydroxyl (-OH) | 3200-3600 cm⁻¹ (broad) |

| Sulfonamide (S=O) | 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ (strong) | |

| Sulfonamide (N-H) | 3300-3200 cm⁻¹ | |

| Aromatic C-H | >3000 cm⁻¹ | |

| Aromatic C=C | 1600-1450 cm⁻¹ | |

| UV-Visible Spectroscopy | Benzene Ring | ~200-280 nm |

X-ray Crystallography for Solid-State Structural Analysis (if available for related compounds)

In a hypothetical crystal structure of this compound, one would expect to observe key structural features. The geometry around the sulfur atom of the sulfonamide group would be tetrahedral. The benzene ring would be planar, with the hydroxyl and sulfonamide substituents attached. The conformation of the N-isobutyl group would also be determined.

Crucially, X-ray crystallography would reveal the nature of intermolecular interactions, such as hydrogen bonding. The hydroxyl group and the N-H of the sulfonamide are both potential hydrogen bond donors, while the oxygen atoms of the sulfonamide and the hydroxyl group can act as hydrogen bond acceptors. These hydrogen bonds play a critical role in the packing of the molecules in the crystal lattice, influencing physical properties such as melting point and solubility. The analysis of crystal structures of similar compounds, such as N-(3-Methoxybenzoyl)benzenesulfonamide, has provided detailed information on their molecular conformation and hydrogen bonding patterns, which can serve as a predictive model for this compound. researchgate.net

The table below outlines the type of structural information that could be obtained from an X-ray crystallographic analysis of this compound.

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent chemical bonds. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

| Hydrogen Bonding | The presence and geometry of intermolecular hydrogen bonds. |

| Crystal Packing | The arrangement of molecules within the crystal lattice. |

Degradation Pathways and Stability Assessment in Research Contexts

Forced Degradation Studies Under Controlled Stress Conditions

Forced degradation, or stress testing, is the deliberate degradation of a compound under conditions more severe than accelerated stability testing. xjtu.edu.cn These studies are fundamental for elucidating potential degradation pathways and for the development of stability-indicating analytical methods. For 3-Hydroxy-N-isobutylbenzenesulfonamide, a comprehensive forced degradation study would involve subjecting the compound in both solid and solution states to a variety of stress conditions.

The primary goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to the formation of secondary, irrelevant degradation products. researchgate.net A typical experimental setup would expose solutions of this compound to hydrolytic, oxidative, photolytic, and thermal stress.

Table 1: Hypothetical Forced Degradation Conditions for this compound

| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | Expected Outcome |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 60 | 24 hours | Potential cleavage of the sulfonamide bond |

| Base Hydrolysis | 0.1 M NaOH | 60 | 8 hours | Likely cleavage of the sulfonamide bond |

| Oxidation | 3% H₂O₂ | Room Temperature | 48 hours | Hydroxylation of the benzene (B151609) ring or oxidation of the isobutyl group |

| Photolytic | ICH Q1B conditions (UV/Vis light) | 25 | 7 days | Potential for photoproducts via radical mechanisms |

| Thermal (Dry Heat) | 80°C | 80 | 48 hours | Assessment of solid-state thermal stability |

Identification and Structural Characterization of Degradation Products

Following forced degradation, the resulting mixtures would be analyzed, typically using a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector to separate the parent compound from its degradation products. The primary analytical challenge is the isolation and structural elucidation of these degradants.

Modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are indispensable for this purpose. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the degradation products. Further structural information is obtained through tandem mass spectrometry (MS/MS), which fragments the degradant ions to reveal structural motifs. For definitive structural confirmation, preparative chromatography would be employed to isolate sufficient quantities of the major degradation products for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Hydrolytic Degradation Mechanisms (Acid and Base Catalyzed)

The sulfonamide functional group is known to be susceptible to hydrolysis, particularly under basic conditions.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the nitrogen of the sulfonamide can be deprotonated, initiating a nucleophilic attack that leads to the cleavage of the sulfur-nitrogen (S-N) bond. For this compound, this would likely yield 3-hydroxybenzenesulfonic acid and isobutylamine (B53898) as the primary degradation products. The presence of the hydroxyl group on the benzene ring may influence the rate of this reaction.

Acid-Catalyzed Hydrolysis: While generally more stable under acidic conditions than basic conditions, prolonged exposure to strong acid and heat can also induce hydrolysis of the sulfonamide bond. The mechanism typically involves protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The expected products would be the same as in base-catalyzed hydrolysis.

Oxidative Degradation Processes and Product Formation

Oxidative stress is commonly simulated using hydrogen peroxide. nih.gov The aromatic ring and the alkyl side chain of this compound are potential sites for oxidation.

The electron-donating nature of the hydroxyl group on the benzene ring could activate it towards further hydroxylation, leading to the formation of dihydroxy-benzenesulfonamide derivatives. Additionally, the isobutyl group could be susceptible to oxidation, potentially forming hydroxylated or carbonylated derivatives. The reaction with peroxyl radicals could also initiate free-radical degradation pathways. nih.gov Studies on other sulfonamides have shown that oxidation can lead to the formation of hydroxylamine (B1172632) and nitro derivatives. nih.gov

Photolytic and Thermal Degradation Pathways

Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Sulfonamides can be sensitive to light, and degradation may proceed through various mechanisms, including photo-cleavage of the S-N bond or the sulfur-carbon (S-C) bond. researchgate.net This could lead to the formation of radical species and a complex mixture of degradation products, including sulfanilic acid derivatives. researchgate.net The pH of the solution can significantly affect the rate of photodegradation. nih.govresearchgate.net

Thermal Degradation: In the solid state, thermal degradation is assessed by exposing the compound to high temperatures. For this compound, this would evaluate its solid-state stability. In solution, elevated temperatures are used to accelerate other degradation processes like hydrolysis. Generally, sulfonamides are relatively stable to hydrolysis at neutral pH even at elevated temperatures. researchgate.net

Kinetic Studies of Degradation Reactions in Research Environments

To quantify the rate of degradation under different stress conditions, kinetic studies are performed. Samples are taken at various time points during the forced degradation experiments and analyzed by a stability-indicating HPLC method. The decrease in the concentration of the parent compound over time is monitored.

The reaction order (e.g., zero-order, first-order, or second-order) for the degradation process can be determined by plotting the concentration of this compound against time. For many degradation reactions, a pseudo-first-order kinetic model is observed. nih.gov The degradation rate constant (k) is then calculated from the slope of the line.

Table 2: Hypothetical Kinetic Data for the Degradation of this compound under Various Conditions

| Stress Condition | Reaction Order | Rate Constant (k) | Half-life (t₁/₂) |

|---|---|---|---|

| 0.1 M HCl at 60°C | Pseudo-first-order | 0.025 hr⁻¹ | 27.7 hours |

| 0.1 M NaOH at 60°C | Pseudo-first-order | 0.150 hr⁻¹ | 4.6 hours |

| 3% H₂O₂ at RT | Pseudo-first-order | 0.012 hr⁻¹ | 57.8 hours |

These kinetic parameters are crucial for predicting the stability of the compound under various storage and experimental conditions.

Emerging Research Applications and Unexplored Avenues

Development of Novel Synthetic Methodologies Utilizing the Sulfonamide Scaffold

The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. wikipedia.org However, modern organic synthesis seeks more efficient, greener, and versatile methods. Recent advancements have provided several innovative strategies that bypass traditional intermediates.

Key developments include:

One-Pot Syntheses from Thiols: Researchers have developed methods to synthesize sulfonamides directly from thiols and amines in a single step, using reagents like hypervalent iodine or catalytic systems such as β-MnO₂ nanoparticles under an oxygen atmosphere. rsc.org

Sulfur Dioxide Surrogates: Stable and easy-to-handle sulfur dioxide surrogates, like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), are now used to introduce the sulfonyl group. thieme-connect.com This approach offers high functional group tolerance and is effective for creating diverse sulfonamides. thieme-connect.com

Decarboxylative Coupling: A novel strategy allows for the synthesis of sulfonamides from aryl carboxylic acids and amines, which are traditional partners for amide bond formation. acs.org This method uses copper-catalyzed decarboxylative chlorosulfonylation followed by one-pot amination, providing rapid access to sulfonamide analogues of existing pharmaceuticals. acs.org

C-H Amination: Direct C-H functionalization represents a highly atom-economical approach. Metal-catalyzed (e.g., iron, ruthenium) and metal-free methods have been developed for intramolecular C-H amination of sulfonyl azides or through radical processes to form cyclic sulfonamides (sultams). wikipedia.orgthieme-connect.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically shorten reaction times, improve product yields, and enhance purity by minimizing side reactions compared to conventional heating methods. scirp.org

| Methodology | Starting Materials | Key Features | Reference |

|---|---|---|---|

| One-Pot Synthesis from Thiols | Thiols, Amines | Avoids pre-functionalization; uses hypervalent iodine or metal catalysts. | rsc.org |

| Sulfur Dioxide Surrogates | Hydrazines, Amines, DABSO | Utilizes a stable SO₂ source; copper-catalyzed oxidative coupling. | thieme-connect.com |

| Aromatic Decarboxylative Halosulfonylation | Aromatic Acids, Amines | Merges traditional amide coupling partners to form sulfonamides. | acs.org |

| C-H Amination/Sulfonamidation | Alkanes/Alkenes, Sulfonyl Azides | Highly atom-economical; enables direct formation of C-N bonds. | thieme-connect.com |

| Microwave-Assisted Synthesis | Sulfonyl Chlorides, Amines | Reduces reaction times and increases yields. | scirp.org |

Design of Advanced Chemical Probes and Tools for Mechanistic Studies

Chemical probes are essential tools for validating new molecular targets and elucidating biological pathways. thermofisher.com The sulfonamide scaffold is frequently incorporated into such probes due to its stable, well-defined geometry and ability to engage in specific molecular interactions.

Fluorescent Probes: Sulfonamide derivatives have been integrated into fluorescent probes for biological imaging. For instance, sulfonamide-containing naphthalimides have been synthesized as probes for imaging tumors, leveraging the sulfonamide group's ability to target carbonic anhydrases, which are overexpressed in certain cancers. mdpi.com Similarly, nonacidic sulfonamide fluorescent probes have been developed to selectively target GPR120, a receptor involved in metabolic diseases, allowing for visual localization and the screening of potential drugs. nih.gov

Covalent Probes: The sulfonamide group can be part of ligand-directed covalent probes designed to irreversibly bind to a protein of interest. N-acyl-N-alkyl sulfonamides have been developed as electrophilic covalent probes that can label G protein-coupled receptors (GPCRs), such as the adenosine (B11128) A₂B receptor. acs.org These probes help in studying receptor signaling without occupying the primary binding site. acs.org Another innovative approach uses a sulfonium-based cleavable linker in a probe designed to covalently label endogenous tubulin, a key cytoskeletal protein. nih.gov This allows for high-resolution imaging with minimal disruption to cellular function. nih.gov

| Probe Type | Scaffold Example | Application/Target | Reference |

|---|---|---|---|

| Fluorescent Probe | Sulfonamide-containing Naphthalimides | Imaging tumors by targeting carbonic anhydrases (e.g., hCA IX). | mdpi.com |

| Fluorescent Probe | Nonacidic Sulfonamides | Locating and studying GPR120 for metabolic disease research. | nih.gov |

| Covalent Probe | N-Acyl-N-Alkyl Sulfonamides | Covalent labeling of G protein-coupled receptors (GPCRs). | acs.org |

| Covalent Probe | Sulfonium-based Linker | Labeling endogenous tubulin for fluorescence nanoscopy. | nih.gov |

Exploration of Novel Molecular Targets and Biological Pathways in Basic Research

While the sulfonamide moiety is famously associated with antibacterial drugs and carbonic anhydrase inhibitors, its structural features permit interaction with a wide array of biological targets. researchgate.netmdpi.com The 3-hydroxy and N-isobutyl groups of 3-Hydroxy-N-isobutylbenzenesulfonamide provide specific points for hydrogen bonding and hydrophobic interactions, respectively, which could be exploited to target novel proteins.

Future research could focus on modifying this scaffold to explore targets such as:

G Protein-Coupled Receptors (GPCRs): As demonstrated by probes for GPR120, the sulfonamide scaffold can be adapted to target other members of this large and therapeutically important receptor family. nih.gov

Kinases: The sulfonamide group is a component of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR). scirp.org Systematic modification of the this compound structure could lead to new inhibitors for other kinases implicated in cancer and inflammatory diseases.

Protein-Protein Interactions (PPIs): The rigid and well-defined geometry of the sulfonamide group makes it an attractive scaffold for designing molecules that can disrupt PPIs, which are often considered "undruggable" targets. nih.gov

Structure-activity relationship (SAR) studies, starting with a lead compound like 3-Amino-4-hydroxybenzenesulfonamide, can guide the rational design of more effective drugs by systematically altering functional groups to understand their impact on biological activity. mdpi.com

Potential in Supramolecular Chemistry and Materials Science

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The sulfonamide group is an excellent functional group for this field due to its capacity to act as both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sulfonyl oxygens). mdpi.com

This dual nature allows sulfonamides to form highly ordered, predictable supramolecular structures called "synthons" when co-crystallized with other molecules. iucr.org Research has shown that sulfonamides reliably form hydrogen-bonded complexes with amides and N-oxides. iucr.org This predictability is crucial for crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical and chemical properties. iucr.org

The potential applications in materials science include:

Development of Co-crystals: Creating co-crystals of active pharmaceutical ingredients (APIs) to improve properties like solubility and stability.

Design of Organic Gels: Amide-based functional groups are known to act as low-molecular-weight gelators (LMWGs) by forming extensive hydrogen-bonded networks that immobilize solvent molecules. mdpi.com The sulfonamide group could be incorporated into novel gelators with stimuli-responsive properties.

Functional Materials: The self-assembly properties of sulfonamides could be harnessed to create new organic materials for electronics or sensing applications. wikipedia.org

Application of Artificial Intelligence and Machine Learning in Chemical Discovery and Synthesis Planning

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific biological target. chemrxiv.org Recently, a model named SyntheMol was used to generate not only the structures of novel antibiotics but also the chemical recipes to synthesize them, tackling the challenge of antibiotic-resistant bacteria. stanford.edu

Accelerating the Design-Make-Test-Analyze (DMTA) Cycle: AI has been combined with automated, on-chip synthesis platforms to dramatically speed up the discovery process. nih.gov In one study, a deep learning model designed novel liver X receptor (LXR) agonists, which were then synthesized via reactions including sulfonamide formation on a microfluidics platform. chemrxiv.orgnih.gov This integrated approach led to the rapid identification of several potent new compounds. chemrxiv.org

Synthesis Planning: AI tools are being developed to assist chemists in planning synthetic routes. nih.gov By learning from vast databases of known chemical reactions, these models can propose step-by-step pathways to create complex molecules, including novel sulfonamides, potentially reducing the time and resources required for their synthesis. nih.gov

The application of these AI/ML tools to the sulfonamide chemical space could uncover novel derivatives of this compound with unique biological activities or material properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-hydroxy-N-isobutylbenzenesulfonamide and its derivatives?

- Methodological Answer : Synthesis typically involves sulfonylation of a benzene ring precursor followed by functionalization. For example, diazonium salt coupling (to introduce hydroxyl groups) and subsequent reaction with isobutylamine can yield the target compound. Key steps include:

- Sulfonylation : Reacting benzenesulfonyl chloride with isobutylamine under basic conditions (e.g., NaOH) to form the sulfonamide backbone .

- Hydroxylation : Introducing the hydroxyl group via electrophilic substitution or metal-catalyzed coupling reactions. Evidence from analogous sulfonamides suggests using copper(I) catalysts for regioselective hydroxylation .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via melting point analysis and HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the structure, with characteristic peaks for the sulfonamide group (e.g., SONH at δ 3.1–3.5 ppm) and hydroxyl proton (broad singlet near δ 5.5 ppm) .

- IR Spectroscopy : Key absorptions include S=O stretches (1150–1350 cm) and O–H vibrations (3200–3600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 244.08) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies often arise from assay variability or structural impurities. Strategies include:

- Dose-Response Studies : Establish EC/IC values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .

- Structural Confirmation : Use X-ray crystallography or 2D-NMR (COSY, HSQC) to verify stereochemistry and rule out isomer interference .

- Meta-Analysis : Compare data across studies while controlling for variables like solvent choice (DMSO vs. ethanol) and incubation time .

Q. What experimental approaches are optimal for studying metal-binding interactions of this compound?

- Methodological Answer :

- UV-Vis Titration : Monitor absorbance shifts (e.g., 250–400 nm) upon adding metal ions (e.g., Cu, Fe) to determine stoichiometry via Job’s plot .

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict chelation sites (hydroxyl vs. sulfonamide groups) .

- Cyclic Voltammetry : Assess redox behavior of metal complexes to infer stability constants .

Q. How can the pharmacokinetic profile of this compound be evaluated preclinically?

- Methodological Answer :

- In Vitro ADME : Use Caco-2 cell monolayers to measure permeability (P) and microsomal assays (e.g., human liver microsomes) to estimate metabolic stability .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to quantify unbound fraction .

- In Vivo PK : Administer via intravenous/oral routes in rodent models, with LC-MS/MS analysis of plasma samples for bioavailability calculations .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent degradation .

Data Contradiction Analysis

Q. How should conflicting data on the antimicrobial efficacy of this compound be addressed?

- Methodological Answer :

- Standardized Assays : Replicate studies using CLSI/MIC guidelines with control strains (e.g., E. coli ATCC 25922) to minimize variability .

- Synergy Testing : Combine with known antibiotics (e.g., β-lactams) to identify potentiating effects using checkerboard assays .

- Resazurin Assays : Quantify bacterial viability via fluorescence to reduce subjectivity in zone-of-inhibition measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.